Regulatory Mandate: Exclusive EP Listing as the Specified Salt Form
Cetirizine Impurity B dihydrochloride is the only salt form explicitly designated as Impurity B in the European Pharmacopoeia monograph for Cetirizine dihydrochloride [1]. This designation confers exclusive regulatory acceptance for use as a reference standard in pharmacopoeial impurity tests. In contrast, the free base (CAS 113740-61-7) is not the official EP reference substance for this impurity [2]. Procurement of the correct dihydrochloride salt is thus a regulatory prerequisite for ANDA submissions and commercial batch release.
| Evidence Dimension | Pharmacopoeial recognition as official impurity standard |
|---|---|
| Target Compound Data | Cetirizine EP Impurity B (HCl salt) - officially listed in EP monograph |
| Comparator Or Baseline | Cetirizine Impurity B free base (CAS 113740-61-7) - not the official EP reference standard |
| Quantified Difference | Exclusive regulatory acceptance for the dihydrochloride salt |
| Conditions | European Pharmacopoeia (Ph. Eur.) monograph for Cetirizine dihydrochloride |
Why This Matters
Using the wrong salt form (free base) instead of the mandated dihydrochloride salt will lead to failed method validation and regulatory rejection of quality control data.
- [1] European Pharmacopoeia. Cetirizine dihydrochloride monograph. Impurity B specification. View Source
- [2] Veeprho. Cetirizine EP Impurity B (HCl Salt) vs. Free Base. View Source
